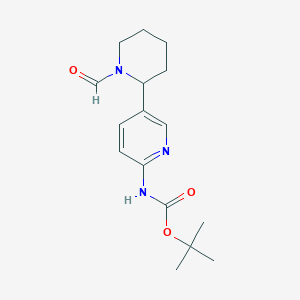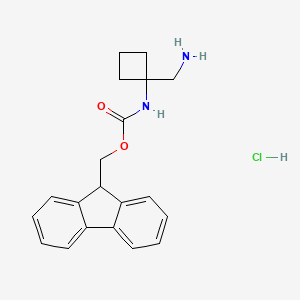
(1-N-Fmoc-aminocyclobutyl)methanamine HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-N-Fmoc-aminocyclobutyl)methanamine hydrochloride: is a chemical compound with the molecular formula C20H23ClN2O2. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound features a cyclobutyl ring, which is a four-membered carbon ring, and an Fmoc (fluorenylmethyloxycarbonyl) protecting group attached to the nitrogen atom. The hydrochloride salt form enhances its solubility in water and other polar solvents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-N-Fmoc-aminocyclobutyl)methanamine hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through various methods, including of suitable precursors.
Introduction of the Amino Group: The amino group is introduced through amination reactions, where an appropriate amine is reacted with the cyclobutyl precursor.
Fmoc Protection: The Fmoc group is introduced by reacting the amine with Fmoc chloride in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of (1-N-Fmoc-aminocyclobutyl)methanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents. The final product is typically purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.
Oxidation and Reduction: The cyclobutyl ring and the amino group can participate in oxidation and reduction reactions under appropriate conditions.
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in an organic solvent.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dichloromethane.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Fmoc Deprotection: The major product is the free amine.
Oxidation: Oxidized derivatives of the cyclobutyl ring.
Reduction: Reduced derivatives of the cyclobutyl ring and the amino group.
科学研究应用
(1-N-Fmoc-aminocyclobutyl)methanamine hydrochloride: has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including peptides and peptidomimetics.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1-N-Fmoc-aminocyclobutyl)methanamine hydrochloride depends on its specific application. In peptide synthesis, the Fmoc group serves as a protecting group for the amino group, preventing unwanted reactions during the synthesis process. The compound can also interact with biological targets, such as enzymes and receptors, through its amino and cyclobutyl groups, modulating their activity.
相似化合物的比较
Similar Compounds
(1-N-Boc-aminocyclobutyl)methanamine hydrochloride: Similar structure but with a Boc (tert-butoxycarbonyl) protecting group instead of Fmoc.
(1-N-Cbz-aminocyclobutyl)methanamine hydrochloride: Similar structure but with a Cbz (benzyloxycarbonyl) protecting group.
(1-N-Fmoc-aminocyclopropyl)methanamine hydrochloride: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
Uniqueness
- The Fmoc group provides unique advantages in peptide synthesis due to its stability and ease of removal under mild conditions.
- The cyclobutyl ring offers distinct steric and electronic properties compared to other ring systems, influencing the compound’s reactivity and interactions.
属性
分子式 |
C20H23ClN2O2 |
|---|---|
分子量 |
358.9 g/mol |
IUPAC 名称 |
9H-fluoren-9-ylmethyl N-[1-(aminomethyl)cyclobutyl]carbamate;hydrochloride |
InChI |
InChI=1S/C20H22N2O2.ClH/c21-13-20(10-5-11-20)22-19(23)24-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18;/h1-4,6-9,18H,5,10-13,21H2,(H,22,23);1H |
InChI 键 |
KNRNIRHYVCIERP-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(CN)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,18(23)-heptaen-7-amine](/img/structure/B11819869.png)



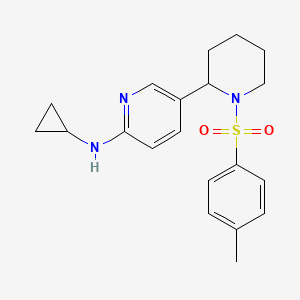
![N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;dihydrochloride](/img/structure/B11819880.png)
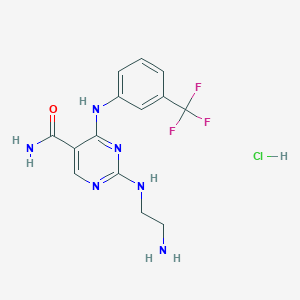
![N-[1-(3-methoxy-4-phenylmethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11819885.png)

![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid](/img/structure/B11819898.png)
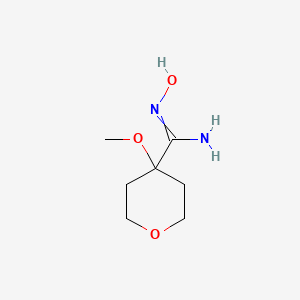
![N-[3-(5-aminonaphthalen-1-yl)propyl]-N-tert-butylcarbamate](/img/structure/B11819902.png)
